molecular formula C13H18Cl2N2O B8637493 3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propan-1-ol CAS No. 131732-09-7

3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propan-1-ol

Cat. No. B8637493
Key on ui cas rn: 131732-09-7
M. Wt: 289.20 g/mol
InChI Key: MZXSORJKRVEYPG-UHFFFAOYSA-N
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Patent
US08389555B2

Procedure details

3-[4-(2,3-Dichloro-phenyl)-piperazin-1-yl]propan-1-ol (36A) is prepared from 1-(2,3-dichloro-phenyl)-piperazine hydrochloride as described for 29A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:4]=1[N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.C[O:17][C:18]1C=CC=[CH:20][C:19]=1N1CCN(CCCO)CC1>>[Cl:2][C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:4]=1[N:10]1[CH2:15][CH2:14][N:13]([CH2:20][CH2:19][CH2:18][OH:17])[CH2:12][CH2:11]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=C(C=CC=C1Cl)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)N1CCN(CC1)CCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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